molecular formula C11H11BrN2O B6198697 4-(6-bromopyridin-2-yl)oxane-4-carbonitrile CAS No. 2694744-84-6

4-(6-bromopyridin-2-yl)oxane-4-carbonitrile

Cat. No.: B6198697
CAS No.: 2694744-84-6
M. Wt: 267.1
InChI Key:
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Description

4-(6-bromopyridin-2-yl)oxane-4-carbonitrile, also known as 6-bromo-2-pyridin-4-yloxane-4-carbonitrile, is a heterocyclic compound that has been studied for its potential medicinal properties. It is a member of the pyridine family and has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

4-(6-bromopyridin-2-yl)oxane-4-carbonitrile has a wide range of applications in scientific research. It has been used as a starting material in the synthesis of a variety of heterocyclic compounds, such as pyridines, pyrimidines, pyrazoles, and quinolines. It has also been used in the synthesis of pharmaceuticals, such as antimalarials and anti-inflammatory drugs. In addition, this compound has been used in the synthesis of organic dyes and as a reagent in organic synthesis.

Mechanism of Action

4-(6-bromopyridin-2-yl)oxane-4-carbonitrile is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the synthesis of prostaglandins, which are inflammatory mediators. By inhibiting the activity of COX-2, this compound can reduce inflammation.
Biochemical and Physiological Effects
This compound has been studied for its potential medicinal properties. In animal studies, it has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial effects. In addition, this compound has been shown to have neuroprotective effects, and to be a potential treatment for neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Advantages and Limitations for Lab Experiments

4-(6-bromopyridin-2-yl)oxane-4-carbonitrile has several advantages as a research compound. It is relatively easy to synthesize, and is relatively stable in the presence of air, light, and moisture. In addition, it is relatively non-toxic and has low environmental impact. However, there are some limitations to the use of this compound in lab experiments. It is not soluble in water and is not very soluble in organic solvents. In addition, it is not very stable in the presence of strong acids and bases.

Future Directions

The potential medicinal applications of 4-(6-bromopyridin-2-yl)oxane-4-carbonitrile are still being explored. In the future, more research will be needed to further understand its mechanism of action and its potential therapeutic effects. In addition, further research will be needed to explore the potential applications of this compound in drug delivery systems and in the synthesis of novel drugs. Finally, more research will be needed to explore the potential of this compound as a catalyst in organic synthesis.

Synthesis Methods

4-(6-bromopyridin-2-yl)oxane-4-carbonitrile can be synthesized by a number of methods. The most commonly used method is the direct bromination of 2-pyridinecarboxaldehyde. The reaction involves the reaction of 2-pyridinecarboxaldehyde with bromine in the presence of a Lewis acid such as zinc bromide. The product of the reaction is this compound. Other methods of synthesis include the reaction of 2-pyridinecarboxaldehyde with bromine in the presence of a base such as sodium hydroxide, and the reaction of 2-pyridinecarboxaldehyde with bromine in the presence of a strong base such as potassium tert-butoxide.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(6-bromopyridin-2-yl)oxane-4-carbonitrile involves the reaction of 6-bromopyridin-2-amine with ethyl 4-chlorobutyrate followed by cyclization and subsequent reaction with sodium cyanide.", "Starting Materials": [ "6-bromopyridin-2-amine", "ethyl 4-chlorobutyrate", "sodium cyanide" ], "Reaction": [ "Step 1: 6-bromopyridin-2-amine is reacted with ethyl 4-chlorobutyrate in the presence of a base such as potassium carbonate to form 4-(6-bromopyridin-2-yl)butanoic acid ethyl ester.", "Step 2: The ester is cyclized using a Lewis acid catalyst such as aluminum chloride to form 4-(6-bromopyridin-2-yl)oxan-4-ol.", "Step 3: The oxan-4-ol is reacted with sodium cyanide in the presence of a base such as potassium carbonate to form 4-(6-bromopyridin-2-yl)oxane-4-carbonitrile." ] }

2694744-84-6

Molecular Formula

C11H11BrN2O

Molecular Weight

267.1

Purity

95

Origin of Product

United States

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